(8Z)-4-methyl-8-[2-(3-nitrophenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8Z)-4-methyl-8-[2-(3-nitrophenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione is a complex organic compound with a unique structure that combines a furochromene core with a nitrophenyl hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8Z)-4-methyl-8-[2-(3-nitrophenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione typically involves multiple steps, starting with the preparation of the furochromene core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The nitrophenyl hydrazinylidene moiety is then introduced through a condensation reaction with a suitable hydrazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(8Z)-4-methyl-8-[2-(3-nitrophenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amino derivatives.
Scientific Research Applications
(8Z)-4-methyl-8-[2-(3-nitrophenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or signaling molecules.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (8Z)-4-methyl-8-[2-(3-nitrophenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furochromene derivatives and nitrophenyl hydrazinylidene derivatives. Examples include:
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- Thiosulfate derivatives
Uniqueness
What sets (8Z)-4-methyl-8-[2-(3-nitrophenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione apart is its unique combination of a furochromene core with a nitrophenyl hydrazinylidene moiety. This structure imparts specific chemical and biological properties that may not be present in other similar compounds.
Properties
Molecular Formula |
C18H11N3O6 |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
9-hydroxy-4-methyl-8-[(3-nitrophenyl)diazenyl]furo[2,3-h]chromen-2-one |
InChI |
InChI=1S/C18H11N3O6/c1-9-7-14(22)27-17-12(9)5-6-13-15(17)16(23)18(26-13)20-19-10-3-2-4-11(8-10)21(24)25/h2-8,23H,1H3 |
InChI Key |
XTIMNPAFSMTFDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)N=NC4=CC(=CC=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.